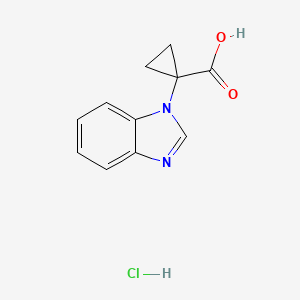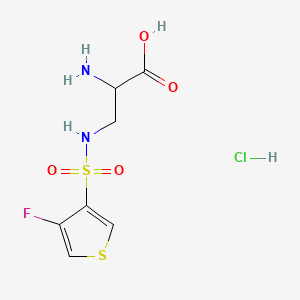
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a versatile chemical compound with myriad applications in scientific research. This compound is known for its unique structural features, which include an amino group, a fluorothiophene ring, and a sulfonamido group. These features make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be further modified to introduce the fluorothiophene and sulfonamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thiophene compounds. These products can be further utilized in different applications, including drug development and material science.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride stands out due to the presence of the fluorine atom on the thiophene ring. This fluorine atom imparts unique electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its chloro, bromo, and methyl analogs .
Propiedades
Fórmula molecular |
C7H10ClFN2O4S2 |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
2-amino-3-[(4-fluorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9FN2O4S2.ClH/c8-4-2-15-3-6(4)16(13,14)10-1-5(9)7(11)12;/h2-3,5,10H,1,9H2,(H,11,12);1H |
Clave InChI |
NVUKSFUMEMRBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)S(=O)(=O)NCC(C(=O)O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


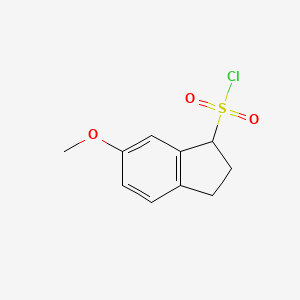

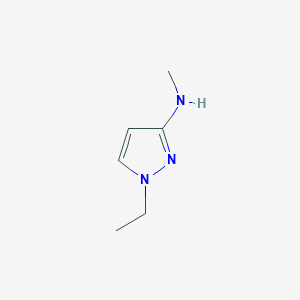
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
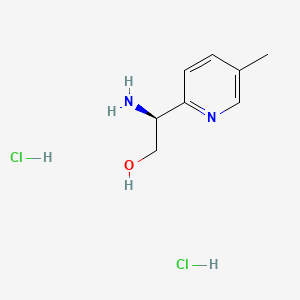
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
![1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
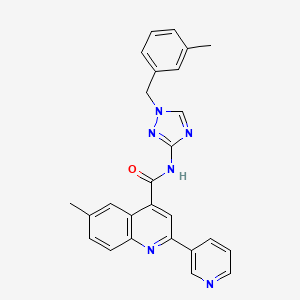
![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
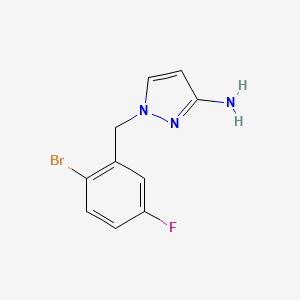
![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
